molecular formula C15H14N2O4S B5910574 {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid

{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid

Cat. No. B5910574
M. Wt: 318.3 g/mol
InChI Key: XOBVHIHYRVGDJY-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as TACHPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. TACHPA is a synthetic derivative of hydrazide and has been found to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid is not fully understood. However, studies have shown that {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has also been found to reduce blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes. In addition, {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid is its ease of synthesis. {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid can be synthesized using a simple two-step process, which makes it an attractive candidate for drug development. However, one of the limitations of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Another area of research could focus on elucidating the mechanism of action of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid to better understand its biological activity. Additionally, further studies could investigate the potential applications of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease.

Synthesis Methods

{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid can be synthesized using a simple two-step process. The first step involves the reaction of 2-thienylacetic acid with thionyl chloride to form 2-chlorothienylacetic acid. In the second step, 2-chlorothienylacetic acid is treated with hydrazine hydrate to yield {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid. The purity of the final product can be improved using recrystallization techniques.

Scientific Research Applications

{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been found to exhibit significant biological activity, making it a potential candidate for the development of new drugs. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.

properties

IUPAC Name

2-[2-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-14(8-12-5-3-7-22-12)17-16-9-11-4-1-2-6-13(11)21-10-15(19)20/h1-7,9H,8,10H2,(H,17,18)(H,19,20)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBVHIHYRVGDJY-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=CS2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)CC2=CC=CS2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{(Z)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}phenoxy)acetic acid

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